Antimycin A6b
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Overview
Description
Preparation Methods
Antimycin A6b is typically produced by fermentation using Streptomyces species . The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques . The synthetic route involves the formation of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Chemical Reactions Analysis
Antimycin A6b undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can be used for further studies .
Scientific Research Applications
Antimycin A6b has a wide range of scientific research applications. It is used in studies related to mitochondrial function and reactive oxygen species production . In medicine, it has been identified as a potential anticancer agent due to its ability to accelerate the degradation of c-Myc, a critical regulator of cell proliferation . Additionally, it is used in the study of respiratory chain function in various cell types .
Mechanism of Action
The primary mechanism of action of Antimycin A6b involves the inhibition of Complex III in the mitochondrial electron transport chain . This inhibition leads to the production of reactive oxygen species, which can induce apoptosis in cancer cells . The compound also enhances the degradation of c-Myc protein through the activation of glycogen synthetic kinase 3 by reactive oxygen species .
Comparison with Similar Compounds
Antimycin A6b is similar to other members of the antimycin family, such as Antimycin A1 and Antimycin A3 . These compounds share a similar basic structure but differ in the length or branching of their alkyl or acyl substituents . The unique aspect of this compound is its specific inhibitory effect on Complex III, making it a valuable tool in studies related to mitochondrial function .
Properties
CAS No. |
27220-61-7 |
---|---|
Molecular Formula |
C23H30N2O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-ethyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C23H30N2O9/c1-5-8-17(27)34-20-13(4)33-23(31)18(12(3)32-22(30)14(20)6-2)25-21(29)15-9-7-10-16(19(15)28)24-11-26/h7,9-14,18,20,28H,5-6,8H2,1-4H3,(H,24,26)(H,25,29)/t12-,13+,14-,18+,20+/m1/s1 |
InChI Key |
XGXWTVAUUWDQJF-OFTBXTHCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CC)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origin of Product |
United States |
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